Methyl 2-amino-3-(2-bromophenyl)propanoate
CAS No.:
Cat. No.: VC20470903
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO2 |
|---|---|
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | methyl 2-amino-3-(2-bromophenyl)propanoate |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3 |
| Standard InChI Key | MBKCAPHZXHQJNI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1Br)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride (C₁₀H₁₃BrClNO₂) features a 2-bromophenyl group attached to the β-carbon of an alanine methyl ester backbone, with the amino group protonated as a hydrochloride salt . The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects distinct from meta- or para-substituted analogs. Key structural descriptors include:
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.
Molecular Weight and Composition
The molecular weight of the compound is 294.58 g/mol, calculated as follows:
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Carbon (C₁₀): 12.01 × 10 = 120.10
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Hydrogen (H₁₃): 1.01 × 13 = 13.13
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Bromine (Br): 79.90
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Chlorine (Cl): 35.45
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Nitrogen (N): 14.01
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Oxygen (O₂): 16.00 × 2 = 32.00
Synthesis and Production
Synthetic Routes
The synthesis of methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride typically involves bromination followed by esterification and salt formation:
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Bromination of Phenylalanine Derivatives:
Starting with L-phenylalanine, bromination at the ortho position is achieved using N-bromosuccinimide (NBS) in acetic acid. This step introduces regioselectivity challenges due to competing para and meta bromination. -
Esterification:
The carboxylic acid group of 2-amino-3-(2-bromophenyl)propanoic acid is esterified with methanol in the presence of hydrochloric acid, yielding the methyl ester hydrochloride salt . -
Purification:
Recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts.
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize bromination and esterification steps, ensuring consistent yields (>85%). Automated chromatography systems isolate the hydrochloride salt with >98% purity, critical for pharmaceutical applications.
Physicochemical Properties
Spectral and Analytical Data
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Predicted Collision Cross Section (CCS):
Adduct m/z CCS (Ų) [M+H]⁺ 258.01241 147.2 [M+Na]⁺ 279.99435 148.9 [M+NH₄]⁺ 275.03895 151.2 [M-H]⁻ 255.99785 147.4
These values aid in mass spectrometry-based identification and quantification .
Solubility and Stability
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Solubility: Highly soluble in water (>50 mg/mL) and methanol due to ionic interactions from the hydrochloride salt .
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Stability: Decomposes above 200°C; sensitive to prolonged exposure to light, necessitating storage in amber vials.
Comparative Analysis with Structural Analogs
| Compound | Substituent Position | Key Differences |
|---|---|---|
| Methyl 2-amino-3-(3-bromophenyl)propanoate | meta-Bromine | Higher lipophilicity; altered enzyme binding |
| Methyl 2-amino-3-(4-iodophenyl)propanoate | para-Iodine | Enhanced radiopharmaceutical potential |
The ortho-bromo substitution in the target compound reduces steric accessibility compared to para-substituted analogs, potentially limiting receptor engagement .
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